

# N-Methyldiphenylamine solubility in organic solvents

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## Compound of Interest

Compound Name: *N*-Methyldiphenylamine

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An In-depth Technical Guide on the Solubility of **N-Methyldiphenylamine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Methyldiphenylamine** (CAS No. 552-82-9) is an aromatic tertiary amine utilized in the synthesis of dyes and phosphonium ion salts and as a reagent in various chemical reactions.<sup>[1]</sup><sup>[2]</sup> Its molecular structure, consisting of two phenyl groups and a methyl group attached to a central nitrogen atom, dictates its physicochemical properties. For professionals in chemical synthesis, materials science, and drug development, a thorough understanding of its solubility in different organic solvents is paramount. Solubility data is critical for optimizing reaction conditions, designing purification protocols (such as crystallization), and developing formulations.

This technical guide provides a summary of the available solubility information for **N-Methyldiphenylamine**, outlines detailed experimental protocols for its quantitative determination, and discusses key factors influencing its solubility.

## Physicochemical Properties of N-Methyldiphenylamine

A summary of key physicochemical properties is essential for understanding the solubility behavior of **N-Methyldiphenylamine**.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>13</sub> N	[3][4]
Molecular Weight	183.25 g/mol	[3]
Appearance	White to beige crystalline powder or clear yellow liquid	[1][2]
Boiling Point	293 °C (lit.)	[1]
Density	1.05 g/mL at 25 °C (lit.)	[1]
Refractive Index	n <sub>20/D</sub> 1.623 (lit.)	[1]

## Solubility Profile of N-Methyldiphenylamine

Direct and extensive quantitative solubility data for **N-Methyldiphenylamine** across a range of organic solvents and temperatures is not readily available in public literature. However, qualitative descriptions consistently indicate its behavior as a hydrophobic molecule.

### 3.1 Qualitative Solubility Summary

The compound's aromatic character and the absence of hydrogen bond donor groups result in poor aqueous solubility. Conversely, it exhibits good solubility in non-polar and moderately polar organic solvents.

Solvent Class	Solvent Example	Chemical Formula	Qualitative Solubility	Reference
Water	Water	H <sub>2</sub> O	Insoluble	[1][5][6]
Alcohols	Methanol, Ethanol	CH <sub>3</sub> OH, C <sub>2</sub> H <sub>5</sub> OH	Soluble	[5][6]
Ethers	Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Soluble	[5]
Aromatic Hydrocarbons	Benzene, Toluene	C <sub>6</sub> H <sub>6</sub> , C <sub>7</sub> H <sub>8</sub>	Soluble	[6]

# Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols describe the widely accepted equilibrium shake-flask method, followed by gravimetric or spectroscopic quantification.

## 4.1 Equilibrium Solubility Determination: Shake-Flask Method

This method is based on achieving a state of dynamic equilibrium between the undissolved solute and the solute in solution.<sup>[7]</sup>

Methodology:

- **Preparation:** Add an excess amount of **N-Methyldiphenylamine** solid to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath or on a magnetic stir plate in a temperature-controlled environment. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature and should be determined empirically.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.
- **Sampling:** Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any suspended microcrystals.
- **Quantification:** Determine the concentration of **N-Methyldiphenylamine** in the filtered aliquot using one of the methods described below.

## 4.2 Quantification Method 1: Gravimetric Analysis

This is a direct and simple method for determining the mass of the dissolved solid.

Methodology:

- Weighing (Initial): Record the mass of a clean, empty vial (Tare weight).
- Sample Addition: Transfer a known volume or mass of the filtered saturated solution into the tared vial and record the total mass.
- Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (well below the boiling point of **N-Methyldiphenylamine**) or by using a gentle stream of inert gas (e.g., nitrogen).
- Weighing (Final): Once the solute is completely dry and free of solvent, weigh the vial containing the dried **N-Methyldiphenylamine** residue.
- Calculation: The mass of the dissolved solute is the final weight minus the tare weight. The solubility can then be expressed in units such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

#### 4.3 Quantification Method 2: UV-Vis Spectroscopic Analysis

This method is suitable if **N-Methyldiphenylamine** exhibits a characteristic UV-Vis absorbance spectrum in the chosen solvent and is particularly useful for lower solubility values.

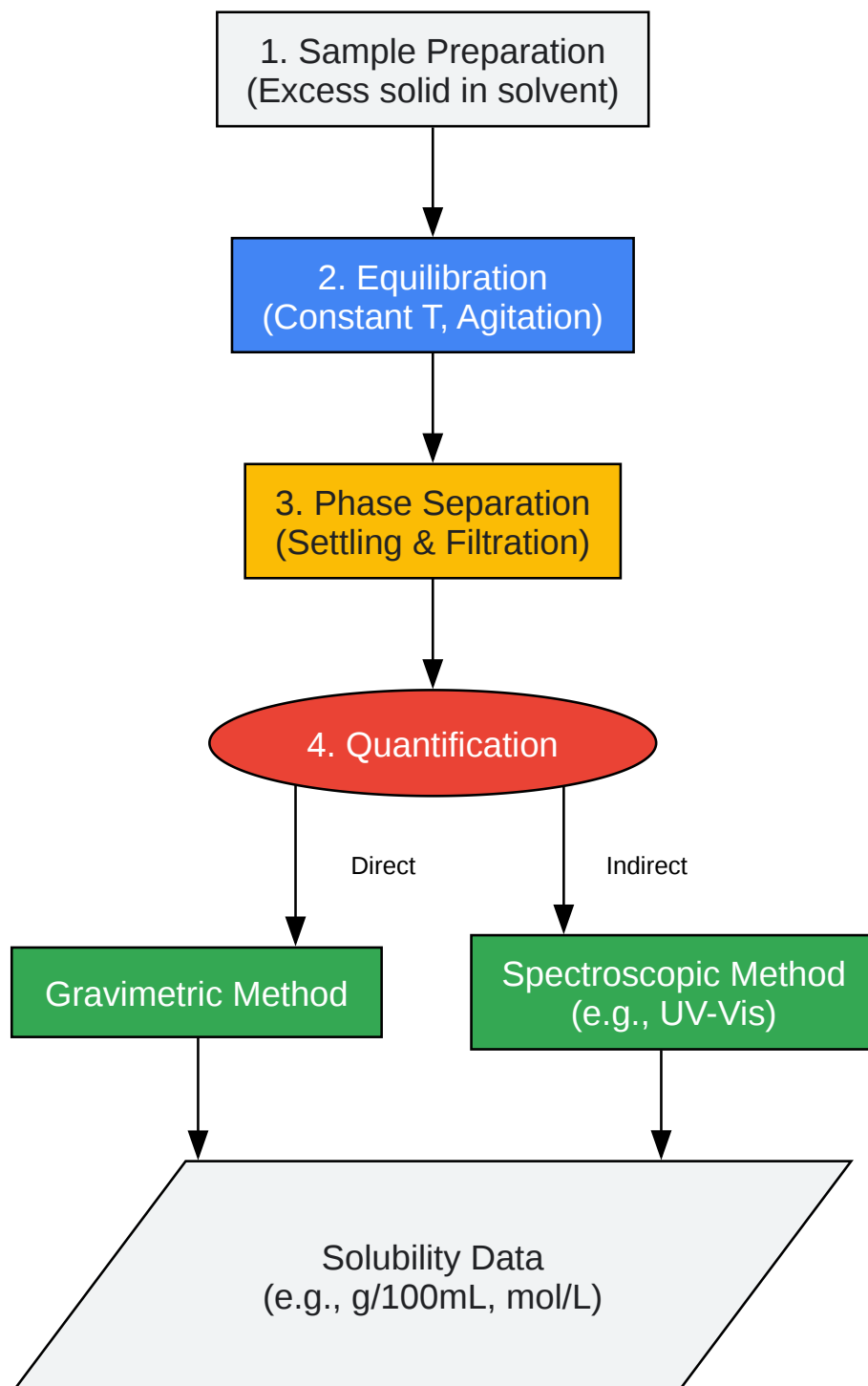
Methodology:

- Calibration Curve: Prepare a series of standard solutions of **N-Methyldiphenylamine** of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Plot a calibration curve of absorbance versus concentration.
- Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted sample at the same  $\lambda_{\text{max}}$ .

- **Concentration Determination:** Use the calibration curve to determine the concentration of the diluted solution.
- **Solubility Calculation:** Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

## Visualization of Experimental Workflow

The logical flow for determining the solubility of **N-Methyldiphenylamine** is illustrated below.



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Caption: Workflow for experimental solubility determination.

## Factors Influencing Solubility

Several factors can influence the solubility of **N-Methyldiphenylamine** in organic solvents.

- **Temperature:** The solubility of solids in liquids generally increases with rising temperature, as the dissolution process is often endothermic.[8] Therefore, when reporting solubility data, it is crucial to specify the temperature at which the measurement was made.
- **Solvent Polarity:** The principle of "like dissolves like" is a key determinant.[8] **N-Methyldiphenylamine**, being a largely non-polar molecule, is expected to be more soluble in non-polar solvents (like toluene) and solvents of moderate polarity (like ethanol or ethyl acetate) than in highly polar solvents like water.
- **Purity of Compound and Solvent:** Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

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